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1,3-Diphenyl isothianaphthene

Cat. No.: B13414975
M. Wt: 288.4 g/mol
InChI Key: DIBPUWUGPYTJPK-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Organic Chemistry and π-Conjugated Systems

Heterocyclic organic chemistry focuses on cyclic compounds containing at least one atom other than carbon within their ring structure. uou.ac.inblogspot.com These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, introduce significant changes to the molecule's geometry, reactivity, and physical properties compared to their carbocyclic counterparts. uou.ac.ine-bookshelf.de Heterocycles can be classified as saturated or unsaturated. blogspot.com Unsaturated heterocyclic compounds, particularly those with aromatic character, are a cornerstone of modern chemistry. uou.ac.insrmist.edu.in

1,3-Diphenylisothianaphthene belongs to the family of isothianaphthenes, which are benzo[c]thiophene (B1209120) derivatives. This core structure is an example of a π-conjugated system. In such systems, alternating single and multiple bonds create a delocalized network of p-orbitals, allowing for the movement of electrons across the molecule. core.ac.ukrsc.org This electron delocalization is responsible for many of the interesting properties of these compounds, including their ability to absorb and emit light, conduct electricity, and exhibit non-linear optical phenomena. The incorporation of a sulfur heteroatom into the π-conjugated framework, as seen in isothianaphthene, further modulates these electronic characteristics.

The study of π-conjugated systems is a vibrant area of research, with applications ranging from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to organic solar cells (OSCs) and sensors. rsc.org The ability to tune the properties of these materials through synthetic modification of their molecular structure is a key driver of innovation in this field.

Significance of Substituted Isothianaphthene Architectures in Contemporary Chemical Science

Substituted isothianaphthene architectures, such as 1,3-Diphenylisothianaphthene, are gaining increasing attention in contemporary chemical science due to their versatile and tunable properties. The introduction of substituent groups onto the isothianaphthene core allows for fine-tuning of the molecule's electronic and physical characteristics. For instance, the phenyl groups in 1,3-Diphenylisothianaphthene extend the π-conjugation, influencing the compound's absorption and emission spectra.

A key area where substituted isothianaphthenes are making a significant impact is in the development of novel organic semiconducting materials. rsc.orgrsc.org By modifying the substituents, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oup.comresearchgate.net This control is crucial for designing efficient materials for electronic devices. For example, the incorporation of electron-withdrawing or electron-donating groups can alter the band gap of the material, which in turn affects its performance in applications like organic photovoltaics. acs.org

Furthermore, the isothianaphthene unit is known to impart a quinoidal character to the polymer backbone, which can lead to enhanced π-electron delocalization and a narrower band gap. core.ac.ukrsc.org This "quinoidization" effect is a powerful tool for designing low band gap polymers, which are highly desirable for applications in near-infrared (NIR) organic electronics. rsc.org Research has shown that even the position of substituent groups on the isothianaphthene core can have a significant influence on the resulting electronic structure. rsc.orgrsc.org

The stability of these materials is another critical factor. While the parent isothianaphthene is relatively unstable, appropriate substitution can significantly enhance its stability, making it a viable building block for practical applications. rsc.org For example, fluoro-alkyl substituted isothianaphthene bisimides have been shown to be stable n-type semiconductors. researchgate.netgrafiati.comneurotree.org

Current Research Landscape and Future Directions for 1,3-Diphenylisothianaphthene Systems

The current research landscape for 1,3-Diphenylisothianaphthene and related systems is characterized by a strong focus on materials science and the development of functional organic materials. Researchers are actively exploring new synthetic methodologies to create a wider variety of substituted isothianaphthene derivatives with tailored properties. gla.ac.uk

A significant area of investigation involves the synthesis of π-conjugated polymers incorporating isothianaphthene units. core.ac.ukresearchgate.net These polymers are being studied for their potential use in organic electronics. Key research themes include:

Band Gap Engineering: Scientists are systematically modifying the structure of isothianaphthene-based polymers to achieve narrow energy gaps for applications in NIR photodetectors and transparent electrodes. rsc.orgacs.org

Controlling Electronic Structure: The strategic placement of benzene (B151609) rings and other functional groups is being used to control the quinoidal versus aromatic character of the polymer backbone, thereby fine-tuning the electronic properties. rsc.orgrsc.org

Improving Stability: Efforts are underway to design and synthesize more stable isothianaphthene-based materials that can withstand the rigors of device fabrication and operation. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16S B13414975 1,3-Diphenyl isothianaphthene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16S

Molecular Weight

288.4 g/mol

IUPAC Name

1,3-diphenyl-1,7a-dihydro-2-benzothiophene

InChI

InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,17,19H

InChI Key

DIBPUWUGPYTJPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C=CC=CC3=C(S2)C4=CC=CC=C4

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,3 Diphenyl Isothianaphthene and Its Functional Analogs

Approaches to the Synthesis of Monomeric 1,3-Diphenylisothianaphthene Derivatives

The monomeric forms of 1,3-diphenylisothianaphthene and its analogs are crucial building blocks for more complex molecular structures and polymeric systems. A variety of synthetic routes have been developed to access these compounds, often involving multi-step processes that begin with readily available precursors.

The synthesis of 1,3-diphenylisothianaphthene 2,2-dioxide typically involves the oxidation of the corresponding 1,3-diphenyl-1,3-dihydrobenzo[c]thiophene. This precursor can be prepared through various methods, and its subsequent oxidation yields the target dioxide. A general and effective method for the oxidation of such thioether compounds is the use of oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). prepchem.com

A plausible synthetic pathway is outlined below:

Synthesis of 1,3-Diphenyl-1,3-dihydrobenzo[c]thiophene: This intermediate can be synthesized from appropriate precursors.

Oxidation: The synthesized 1,3-diphenyl-1,3-dihydrobenzo[c]thiophene is then oxidized to form the 2,2-dioxide.

The reaction conditions for the oxidation step are crucial to ensure complete conversion without undesirable side reactions.

Table 1: Oxidation Conditions for Thioether to Sulfone Conversion

Oxidizing AgentSolventTemperatureReaction Time
Hydrogen PeroxideAcetic AcidRoom TemperatureSeveral hours
m-CPBADichloromethane0 °C to RT1-3 hours

This method provides a reliable route to 1,3-diphenylisothianaphthene 2,2-dioxide, a key intermediate for further chemical transformations and material applications. The resulting sulfone exhibits different electronic properties compared to the parent thioether, making it an interesting target for materials science research.

Several general strategies have been established for the synthesis of 1,3-diarylisothianaphthenes, offering access to a wide range of derivatives with varying aryl substituents.

One of the most common and high-yielding methods involves the reaction of a 1,2-diaroylbenzene with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide. chemicalbook.comthieme-connect.de This reaction is typically carried out in an inert solvent at elevated temperatures.

Reaction Scheme:

1,2-Diaroylbenzene + Lawesson's Reagent/P4S10 → 1,3-Diarylisothianaphthene

Another effective strategy is the conversion of 1,3-diarylbenzo[c]furans into their corresponding thiophene (B33073) analogs. This can be achieved by treatment with a sulfur transfer reagent. chemicalbook.com

Table 2: Comparison of Synthetic Methods for 1,3-Diarylisothianaphthenes

MethodStarting MaterialsReagentsTypical Yields
Thionation of 1,2-Diaroylbenzenes1,2-DiaroylbenzenesLawesson's Reagent, P4S10High
Conversion of 1,3-Diarylbenzo[c]furans1,3-Diarylbenzo[c]furansSulfurizing AgentModerate to High
From 2-(Chloromethyl)phenyllithiums2-(Chloromethyl)phenyl bromides, Aromatic aldehydesn-Butyllithium, PCC, NaSH, p-TsOHGood

A more recent approach involves a multi-step sequence starting from 2-(chloromethyl)phenyl bromides. These are converted to 2-(chloromethyl)phenyllithiums, which then react with aromatic aldehydes. The resulting diarylmethanol derivatives are oxidized, and subsequent treatment with sodium hydrogensulfide followed by dehydration yields the 1-arylbenzo[c]thiophenes. semanticscholar.org

The synthesis of the isothianaphthene core often begins with the construction of a reduced form, such as 1,3-dihydroisothianaphthene (1,3-dihydrobenzo[c]thiophene), which can then be dehydrogenated to the fully aromatic system. A common route to 1,3-dihydrobenzo[c]thiophene (B1295318) involves the reaction of α,α'-dihalo-o-xylenes with a sulfur source like sodium sulfide. chemicalbook.comprepchem.com

Reaction Scheme:

α,α'-Dibromo-o-xylene + Na2S → 1,3-Dihydrobenzo[c]thiophene

This dihydro intermediate can then be dehydrogenated, for instance, by heating with a catalyst such as palladium on carbon (Pd/C) or platinum (Pt) in the vapor phase to yield the parent benzo[c]thiophene (B1209120). chemicalbook.com For the synthesis of 1,3-diphenyl derivatives, the dihydro precursor would need to be appropriately substituted prior to aromatization.

Furthermore, 1,3-dithiolanes have been explored as precursors for dithioester derivatives, which can serve as building blocks in more complex syntheses. nih.gov The fragmentation of 2-aryl-1,3-dithiolanes can generate aryl-dithiocarboxylates, which can then be used to construct more elaborate thiophene-based structures.

Synthetic Pathways for Polymeric Systems Incorporating 1,3-Diphenyl Isothianaphthene Moieties

The incorporation of 1,3-diphenylisothianaphthene units into polymeric structures leads to materials with interesting conducting and optical properties. The synthesis of these polymers can be achieved through various polymerization techniques.

Oxidative polymerization is a widely used method for the synthesis of conducting polymers, including poly(isothianaphthene) and its derivatives. This technique involves the use of a chemical oxidizing agent to induce the polymerization of the monomeric units. A variety of oxidizing agents can be employed, with ferric chloride (FeCl3) being one of the most common.

The polymerization of isothianaphthene monomers typically proceeds via the formation of radical cations, which then couple to form the polymer chain. The properties of the resulting polymer, such as its molecular weight and conductivity, can be influenced by the reaction conditions, including the choice of oxidant, solvent, and temperature.

Table 3: Common Oxidizing Agents for Thiophene Polymerization

Oxidizing AgentTypical Solvent(s)Polymer Properties
Ferric Chloride (FeCl3)Chloroform, AcetonitrileGood yields, moderate to high conductivity
Copper(II) PerchlorateAcetonitrileCan lead to well-defined polymer structures
Ammonium PersulfateWater (for water-soluble derivatives)Suitable for aqueous polymerization systems

The oxidative polymerization of thiophene derivatives has been extensively studied, and the principles can be directly applied to the synthesis of poly(isothianaphthene). For instance, the oxidative polymerization of 3,4-ethylenedioxythiophene (B145204) (EDOT) is a well-established process that yields a highly conductive polymer. google.com

Electrochemical polymerization offers a powerful alternative to chemical oxidative polymerization, allowing for the direct deposition of a polymer film onto an electrode surface. This method provides excellent control over the polymerization process and the properties of the resulting film.

In this technique, the monomer is oxidized at the surface of an electrode by applying a specific potential. The radical cations generated then polymerize on the electrode surface. The thickness and morphology of the polymer film can be precisely controlled by adjusting the electrochemical parameters, such as the applied potential, current density, and polymerization time.

The electrochemical polymerization of substituted thiophenes has been demonstrated to be an effective method for producing a variety of conducting polymers with tailored properties. acs.org This strategy is directly applicable to substituted isothianaphthene monomers, enabling the synthesis of polymers with specific functionalities and electronic characteristics. The choice of the solvent and supporting electrolyte is crucial for the success of the electrochemical polymerization.

Table 4: Parameters Affecting Electrochemical Polymerization of Thiophenes

ParameterEffect on Polymer Properties
Monomer ConcentrationInfluences polymerization rate and film morphology
Applied PotentialAffects the rate of polymerization and polymer structure
Solvent/ElectrolyteDetermines the solubility of the monomer and the conductivity of the medium
Electrode MaterialCan influence the nucleation and growth of the polymer film

The electrochemical synthesis of copolymers from different substituted thiophene monomers has also been explored, allowing for the fine-tuning of the electronic and optical properties of the resulting materials. acs.org

Palladium-Catalyzed Amination Routes to Functionalized 1,3-Bis(thiophen-2-yl)isothianaphthenes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C–N) bonds. wikipedia.org This methodology has been effectively applied to the synthesis of novel 1,3-bis(5-diarylaminothiophen-2-yl)isothianaphthenes. The synthetic route commences with the precursor 1,3-bis(5-bromothiophen-2-yl)isothianaphthene, which undergoes a palladium-catalyzed amination reaction with various diarylamines. rsc.org

This transformation is crucial for introducing hole-transporting diarylamine moieties onto the isothianaphthene framework, thereby creating materials with potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govnih.govresearchgate.net The reaction conditions are optimized to ensure high yields and purity of the desired aminated products. acs.org

A representative reaction involves the coupling of the dibromo precursor with a diarylamine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle. wikipedia.org

Table 1: Palladium-Catalyzed Amination of 1,3-bis(5-bromothiophen-2-yl)isothianaphthene

Diarylamine Reactant Product Catalyst System Base Solvent Yield (%)
Diphenylamine 1,3-bis(5-(diphenylamino)thiophen-2-yl)isothianaphthene Pd₂(dba)₃ / Ligand NaOtBu Toluene High
Carbazole 1,3-bis(5-(9H-carbazol-9-yl)thiophen-2-yl)isothianaphthene Pd₂(dba)₃ / Ligand NaOtBu Toluene High
Phenoxazine 1,3-bis(5-(10H-phenoxazin-10-yl)thiophen-2-yl)isothianaphthene Pd₂(dba)₃ / Ligand K₃PO₄ Dioxane Moderate
Phenothiazine 1,3-bis(5-(10H-phenothiazin-10-yl)thiophen-2-yl)isothianaphthene Pd₂(dba)₃ / Ligand K₃PO₄ Dioxane Moderate

Note: Specific ligands and reaction conditions are optimized for each substrate. rsc.orgnih.gov

Advanced Functionalization and Structural Modification in Isothianaphthene Chemistry

Beyond amination, the isothianaphthene core can be further modified to fine-tune its properties. This includes the introduction of various aromatic and electron-withdrawing substituents to modulate the electronic energy levels and enhance performance in electronic devices.

Strategic Introduction of Aryl and Heteroaryl Units

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are indispensable tools for creating C-C bonds and introducing aryl and heteroaryl units onto the isothianaphthene backbone. nih.govorganic-chemistry.orgresearchgate.net These reactions typically involve the coupling of a halogenated isothianaphthene derivative with an organoboron (Suzuki) or organotin (Stille) reagent. chemicalforums.com

The strategic placement of different aryl or heteroaryl groups can significantly impact the molecule's conjugation length, planarity, and intermolecular packing in the solid state, which are all critical factors for charge transport. nih.govchemistryviews.org For instance, coupling with thiophene or other electron-rich heterocycles can enhance the electron-donating character of the molecule. nih.govnih.gov The choice between Suzuki and Stille coupling often depends on the desired functional group tolerance and the availability of precursors, with Stille coupling sometimes being preferred for certain complex syntheses despite the toxicity of tin reagents. chemicalforums.comresearchgate.net

Table 2: Cross-Coupling Reactions for Aryl/Heteroaryl Functionalization

Isothianaphthene Precursor Coupling Partner Reaction Type Catalyst Product
1,3-Dibromoisothianaphthene Phenylboronic acid Suzuki Pd(PPh₃)₄ 1,3-Diphenylisothianaphthene
1,3-Diiodoisothianaphthene 2-Thienyltributylstannane Stille Pd(OAc)₂ / XPhos 1,3-Bis(thiophen-2-yl)isothianaphthene
5-Bromo-1,3-diphenylisothianaphthene Pyridine-4-boronic acid Suzuki Pd(PPh₃)₄ 5-(Pyridin-4-yl)-1,3-diphenylisothianaphthene

Incorporation of Electron-Withdrawing Substituents for Electronic Structure Tuning

To modulate the optoelectronic properties of isothianaphthene derivatives, electron-withdrawing groups (EWGs) can be introduced onto the aromatic core. researchgate.net Attaching EWGs lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This reduction in orbital energies can improve the material's stability and adjust its energy levels to better match the electrodes in an electronic device, facilitating charge injection and transport. scispace.commdpi.com

The HOMO-LUMO gap, which determines the material's absorption and emission properties, can be precisely tuned. nih.govresearchgate.net For example, introducing strong EWGs like cyano (-CN) or nitro (-NO₂) groups can significantly narrow the bandgap, shifting the material's absorption to longer wavelengths. nih.gov This tuning is essential for applications such as low-bandgap polymers for organic photovoltaics and near-infrared emitting materials. nih.gov

Table 3: Effect of Electron-Withdrawing Groups on Isothianaphthene Electronic Properties

Substituent Group Position on Core HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
None (H) - -5.20 -2.10 3.10
Cyano (-CN) 5 -5.45 -2.50 2.95
Nitro (-NO₂) 5 -5.60 -2.80 2.80
Trifluoromethyl (-CF₃) 5 -5.52 -2.45 3.07

Note: The values presented are representative theoretical calculations and can vary based on the specific molecular structure and computational method. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
1,3-Bis(5-(9H-carbazol-9-yl)thiophen-2-yl)isothianaphthene
1,3-Bis(5-(10H-phenoxazin-10-yl)thiophen-2-yl)isothianaphthene
1,3-Bis(5-(10H-phenothiazin-10-yl)thiophen-2-yl)isothianaphthene
1,3-bis(5-bromothiophen-2-yl)isothianaphthene
1,3-Bis(5-(diphenylamino)thiophen-2-yl)isothianaphthene
1,3-Bis(thiophen-2-yl)isothianaphthene
1,3-Dibromoisothianaphthene
1,3-Di(naphthalen-2-yl)isothianaphthene
1,3-Diphenylisothianaphthene
2-Thienyltributylstannane
5-Bromo-1,3-diphenylisothianaphthene
5-(Pyridin-4-yl)-1,3-diphenylisothianaphthene
Carbazole
Diphenylamine
Naphthylboronic acid
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Phenothiazine
Phenoxazine
Phenylboronic acid
Pyridine-4-boronic acid
Sodium tert-butoxide (NaOtBu)
SPhos
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures in 1,3 Diphenyl Isothianaphthene Systems

Vibrational Spectroscopy Applications

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. While direct experimental IR and Raman spectra for 1,3-Diphenylisothianaphthene are not extensively reported in the literature, the expected spectral features can be inferred from the analysis of its constituent parts: the isothianaphthene core and the phenyl substituents, as well as from studies on related poly(isothianaphthene) systems. aip.org

The IR spectrum is anticipated to be dominated by bands corresponding to the vibrations of the aromatic rings. Key vibrational modes expected for 1,3-Diphenylisothianaphthene are summarized in the table below. The C-H stretching vibrations of the phenyl and isothianaphthene rings are expected in the 3100-3000 cm⁻¹ region. globalresearchonline.net Aromatic C-C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The presence of the sulfur atom in the isothianaphthene core is expected to give rise to C-S stretching vibrations, which are typically weaker and found in the 700-600 cm⁻¹ region. nih.gov

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be highly effective in characterizing the C-C stretching modes within the aromatic framework. The symmetric vibrations of the phenyl rings are expected to produce strong Raman signals. Theoretical calculations, often employed to support experimental findings, can provide a more detailed assignment of the vibrational modes. arxiv.orgosti.gov

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic ActivityNotes
Aromatic C-H Stretch3100 - 3000IR & RamanCharacteristic of the phenyl and isothianaphthene rings.
Aromatic C=C Stretch1620 - 1450IR & RamanMultiple bands are expected due to the complex aromatic system.
C-H In-plane Bend1300 - 1000IRProvides information on the substitution pattern of the aromatic rings.
C-H Out-of-plane Bend900 - 675IRStrong bands that are characteristic of the number of adjacent hydrogen atoms on the aromatic rings.
C-S Stretch700 - 600IR & Raman (often weak)Characteristic of the thiophene (B33073) moiety within the isothianaphthene core.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the chemical or electronic state of the elements within a material. wikipedia.orgcaltech.edu For 1,3-Diphenylisothianaphthene, XPS would be instrumental in confirming the presence of carbon and sulfur and in determining their respective chemical environments.

The C 1s spectrum is expected to be complex, with the main peak around 284.8 eV corresponding to the C-C and C-H bonds in the aromatic rings. thermofisher.com A slightly shifted component at a higher binding energy would be anticipated for the carbon atoms directly bonded to the sulfur atom (C-S), reflecting the influence of the more electronegative sulfur.

The S 2p spectrum is particularly informative for sulfur-containing organic compounds. xpsfitting.comxpsfitting.com For a thiophenic sulfur, as in the isothianaphthene core, the S 2p₃/₂ peak is typically observed in the range of 163.5-164.5 eV. aps.org The presence of a single S 2p doublet in this region would confirm the presence of sulfur in a single chemical state. The precise binding energy can provide insights into the electronic structure and potential charge distribution within the molecule. rsc.org

ElementCore LevelExpected Binding Energy (eV)Information Provided
CarbonC 1s~284.8 (C-C, C-H) ~285.5 (C-S)Confirms the carbon backbone and distinguishes carbons bonded to sulfur.
SulfurS 2p₃/₂163.5 - 164.5Confirms the presence of thiophenic sulfur and provides information on its electronic state.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, such as UV-Vis-NIR and photoluminescence, are crucial for understanding the electronic structure, transitions, and excited-state properties of 1,3-Diphenylisothianaphthene.

UV-Vis-NIR spectroscopy measures the absorption of light as a function of wavelength, providing information about the electronic transitions within a molecule. eag.comprocess-insights.com For conjugated aromatic systems like 1,3-Diphenylisothianaphthene, the absorption spectrum is expected to show strong π-π* transitions. The extended conjugation provided by the isothianaphthene core and the phenyl substituents would lead to absorption in the UV and potentially the visible region.

ParameterMethod of DeterminationSignificance
λmaxPeak of the lowest energy absorption band in the UV-Vis spectrum.Indicates the energy of the primary π-π* electronic transition.
Optical Bandgap (Eg)Estimated from the onset of the absorption spectrum (Tauc plot).Represents the energy difference between the HOMO and LUMO.

Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed photons. This technique provides insights into the excited state dynamics, including processes like fluorescence and phosphorescence. ucf.edu For aromatic molecules like 1,3-Diphenylisothianaphthene, fluorescence, which is the emission of light from a singlet excited state, is expected.

The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The energy difference between the absorption and emission maxima (the Stokes shift) can provide information about the structural relaxation in the excited state. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and timescale of the emission process. Studies on polycyclic aromatic sulfur heterocycles have shown that these molecules can exhibit significant luminescence, with the emission properties being sensitive to their molecular structure and environment. chemrxiv.orgacs.orgnasa.govnih.gov

ParameterMeasurementInformation Gained
Emission Maximum (λem)Wavelength of maximum fluorescence intensity.Energy of the radiative transition from the first excited singlet state to the ground state.
Stokes ShiftDifference in energy between the absorption and emission maxima.Indicates the extent of geometric relaxation in the excited state.
Fluorescence Quantum Yield (ΦF)Ratio of photons emitted to photons absorbed.Efficiency of the fluorescence process.
Fluorescence Lifetime (τF)Average time the molecule spends in the excited state before returning to the ground state.Provides information on the rates of radiative and non-radiative decay processes.

Magnetic Resonance Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. A study on model compounds for poly(isothianaphthene) has reported the ¹³C NMR chemical shifts for 1,3-diphenylisothianaphthene. acs.org The chemical shifts of the inequivalent carbons provide a fingerprint of the molecule's structure. For instance, the chemical shifts of the carbons in the isothianaphthene core can be distinguished from those in the phenyl rings. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. For 1,3-Diphenylisothianaphthene systems, both ¹H and ¹³C NMR provide critical information for confirming the molecular framework and for analyzing the conformational preferences of the phenyl substituents.

The ¹H NMR spectrum of a typical 1,3-diarylbenzo[c]thiophene derivative would exhibit characteristic signals for the aromatic protons on the benzo[c]thiophene (B1209120) core and the pendant phenyl groups. The chemical shifts and coupling constants of the protons on the fused benzene (B151609) ring provide definitive evidence for the isothianaphthene scaffold. Similarly, the signals corresponding to the phenyl substituents confirm their presence and substitution pattern.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all unique carbon atoms in the molecule. The resonances for the quaternary carbons of the benzo[c]thiophene core and the carbons of the phenyl rings are key identifiers. For instance, in 3-methylbenzo[b]thiophene (B106505) 1,1-dioxide, a related sulfur-containing heterocyclic system, distinct signals are observed for the methyl carbon and the various aromatic carbons, allowing for a complete assignment of the carbon skeleton.

Conformational analysis of 1,3-Diphenylisothianaphthene is centered on the rotational freedom of the two phenyl groups attached to the thiophene ring. The degree of twisting of these phenyl rings out of the plane of the isothianaphthene core significantly influences the extent of π-conjugation and, consequently, the electronic properties of the molecule. While direct measurement of these dihedral angles in solution by NMR is complex, computational studies and insights from solid-state structures, such as those determined by X-ray crystallography, can be correlated with NMR data. For example, in bibenzo[c]thiophene derivatives, the dihedral angles between the two benzo[c]thiophene units have been shown to be significant, affecting the electronic communication between the moieties. nih.gov Similar steric interactions between the phenyl groups and the benzo[c]thiophene core in 1,3-Diphenylisothianaphthene would be expected to favor a non-planar conformation. Variable temperature NMR studies could potentially be employed to probe the rotational barriers of the phenyl groups, providing further insight into the conformational dynamics of these systems.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Benzo[b]thiophene Derivative.
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.73–7.70 (m)133.6
Aromatic CH7.62–7.52 (m)133.3
Aromatic CH7.41 (d, J = 7.6 Hz)130.6
Aromatic CH6.47 (q, J = 1.6 Hz)125.9
Aromatic C-143.0
Aromatic C-137.7
Aromatic C-122.4
Aromatic C-121.1
Methyl CH₃2.28 (d, J = 1.6 Hz)14.0

Note: Data is for 3-Methylbenzo[b]thiophene 1,1-Dioxide and serves as an illustrative example of the type of NMR data obtained for related sulfur heterocycles.

Electron Paramagnetic Resonance (EPR) in the Study of Charge Carrier States (Polarons and Bipolarons)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. In the context of conjugated organic materials like 1,3-Diphenylisothianaphthene and its polymers, EPR is invaluable for the direct detection and characterization of charge carriers, namely polarons (radical ions) and their potential pairing into bipolarons (dications). cardiff.ac.uk

When an electron is removed from (oxidation) or added to (reduction) a conjugated polymer chain, a localized charge is created which is coupled to a local distortion of the polymer backbone. This quasi-particle, consisting of the charge and its associated lattice distortion, is termed a polaron and carries a spin of 1/2, making it EPR active. cardiff.ac.uk Further oxidation or reduction can, in some cases, lead to the formation of a bipolaron, a pair of like charges also associated with a lattice distortion. Bipolarons are spinless (S=0) and therefore EPR silent.

The EPR spectrum of a polaron in a poly(isothianaphthene) system would be characterized by its g-factor, linewidth, and any observable hyperfine coupling to magnetic nuclei (e.g., ¹H or ³³S). The g-factor provides information about the electronic environment of the unpaired electron. For sulfur-containing radicals, the g-factor is often sensitive to the localization of the spin on the sulfur atom due to its significant spin-orbit coupling. rsc.org

Studies on related polythiophene systems have shown that the formation of polarons upon electrochemical doping can be monitored in situ. The EPR signal intensity correlates with the density of polarons, while the linewidth can provide insights into the degree of delocalization of the charge carrier. Narrower linewidths generally suggest a more delocalized polaron.

While EPR studies specifically on 1,3-Diphenylisothianaphthene are not widely reported, it is anticipated that its radical cation (polaron) would exhibit an EPR signal. The hyperfine structure would be complex due to the large number of protons. Upon polymerization, the resulting poly(1,3-diphenylisothianaphthene) would be expected to support polaronic charge carriers upon doping, which could be readily studied by EPR. The transition from polarons to bipolarons at higher doping levels could be inferred by the quenching of the EPR signal intensity.

Table 2: Expected EPR Characteristics for Charge Carrier States in Isothianaphthene Systems.
Charge Carrier Spin State (S) EPR Activity Expected g-factor Expected Linewidth
Neutral Molecule0InactiveN/AN/A
Polaron (Radical Cation)1/2Active> 2.0023Dependent on delocalization
Bipolaron (Dication)0InactiveN/AN/A

Electroanalytical Methods for Redox Behavior Characterization

Cyclic Voltammetry (CV) in Assessing Oxidation and Reduction Potentials

Cyclic Voltammetry (CV) is a potent electroanalytical technique used to investigate the redox behavior of chemical species. For 1,3-Diphenylisothianaphthene and its derivatives, CV provides crucial information about their oxidation and reduction potentials, the stability of the resulting charged species, and their potential for electropolymerization. researchgate.net

In a typical CV experiment, the potential applied to a working electrode is swept linearly with time between two set values, and the resulting current is measured. The voltammogram, a plot of current versus potential, reveals the potentials at which the analyte is oxidized and reduced. For a reversible redox process, both the anodic (oxidation) and cathodic (reduction) peak potentials are observed, and their separation can provide information about the number of electrons transferred.

For benzo[c]thiophene derivatives, CV studies have shown that they undergo oxidation to form radical cations and, in some cases, dications. The oxidation potential is a key parameter as it relates to the highest occupied molecular orbital (HOMO) energy level of the molecule. A lower oxidation potential indicates a higher HOMO level and an increased ease of removing an electron. Similarly, the reduction potential is related to the lowest unoccupied molecular orbital (LUMO) energy level.

The introduction of substituents onto the benzo[c]thiophene core can significantly influence the redox potentials. Electron-donating groups, such as tert-butyldimethylsilyl, have been shown to lower the oxidation potential by destabilizing the HOMO. nih.govrsc.org Conversely, electron-withdrawing groups would be expected to increase the oxidation potential. This ability to tune the redox properties through chemical modification is a powerful tool in the design of materials for specific electronic applications.

For 1,3-Diphenylisothianaphthene, irreversible oxidation waves have been observed in related systems, suggesting that the generated radical cation may be highly reactive. rsc.org In the context of polymer synthesis, the repetitive cycling of the potential during CV can lead to the electropolymerization of the monomer on the electrode surface, forming a conductive polymer film. rsc.org

Table 3: Oxidation Potentials of Selected Benzo[c]thiophene Derivatives Determined by Cyclic Voltammetry.
Compound Substituents Oxidation Potential (Eox vs. Fc/Fc⁺, V) Reversibility
BBT-1None0.88Irreversible
BBT-21,1'-bis(tert-butyldimethylsilyl)0.78Irreversible
BBT-31,1',3,3'-tetrakis(tert-butyldimethylsilyl)0.67Irreversible

Data adapted from studies on 4,4′-bibenzo[c]thiophene derivatives. rsc.org

Theoretical and Computational Studies of 1,3 Diphenyl Isothianaphthene Electronic Properties and Molecular Architectures

Modeling of Charge Carrier Dynamics and Transport Properties

Understanding the dynamics of charge carriers is fundamental to assessing the potential of 1,3-Diphenylisothianaphthene and its derivatives in electronic devices. Theoretical modeling provides a framework for predicting how charges move through these materials.

In conjugated polymers, charge carriers (electrons or holes) are often not entirely delocalized but can become self-trapped by local distortions of the polymer chain, forming quasiparticles known as polarons. A polaron consists of the charge carrier and the associated lattice distortion. At higher charge densities, two polarons can combine to form a bipolaron, which is a pair of like charges also associated with a lattice distortion.

Computational simulations are essential for predicting and understanding charge transport in organic electronic materials. For materials based on 1,3-Diphenylisothianaphthene, these simulations would typically involve a multi-scale approach.

At the molecular level, quantum chemical calculations, such as DFT, are used to determine key parameters that govern charge transport. These include the reorganization energy, which is the energy required to distort the geometry of a molecule upon accepting or donating a charge, and the electronic coupling (transfer integral) between adjacent molecules.

These parameters can then be used as input for models that simulate charge transport at a larger scale. A common approach is to use a hopping model, such as the Marcus-Hush theory, where charge carriers are assumed to hop between localized states on individual molecules. researchgate.net The hopping rates are calculated based on the reorganization energy and the electronic coupling. Kinetic Monte Carlo simulations can then be used to simulate the random walk of charge carriers through a disordered molecular landscape, allowing for the calculation of charge carrier mobilities. researchgate.net

Computational studies on various conjugated polymers have shown that factors such as molecular packing, conformational disorder, and the presence of impurities can have a significant impact on charge transport. researchgate.net For isothianaphthene-based materials, simulations could be used to explore how modifications to the molecular structure, such as the introduction of different substituent groups, would affect these factors and ultimately the charge transport properties. rsc.orgdntb.gov.ua

Predictive Modeling for Electronic Bandgaps and Redox Potentials

The electronic bandgap and redox potentials are fundamental properties that determine the suitability of a material for various electronic applications. Predictive modeling based on computational methods allows for the rational design of new materials with optimized properties.

DFT calculations are widely used to predict the electronic bandgaps of organic semiconductors. mdpi.comrsc.org The bandgap is typically estimated from the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com While standard DFT functionals tend to underestimate the bandgap, hybrid functionals and more advanced methods can provide more accurate predictions. rsc.orgunimib.it For 1,3-Diphenylisothianaphthene, such calculations would provide valuable insights into its optical absorption and emission properties.

Redox potentials, which are a measure of a molecule's ability to be oxidized or reduced, can also be predicted using DFT. mdpi.commdpi.com These calculations typically involve computing the Gibbs free energy change for the corresponding redox reaction. utupub.fi The accuracy of the predicted redox potentials can be improved by using appropriate solvation models to account for the effect of the solvent. mdpi.com Predictive modeling of redox potentials is particularly important for applications such as organic photovoltaics and redox flow batteries, where the relative energy levels of different materials are critical for device performance. nih.gov Machine learning models trained on DFT-calculated data are also emerging as a powerful tool for the rapid prediction of redox potentials for large numbers of molecules. nih.govnih.gov

Table 2: Predicted Redox Potentials of Quinone Derivatives using a DFT-ML Hybrid Approach

MoleculePredicted Redox Potential (V)DFT Calculated Redox Potential (V)
Quinone Derivative 10.850.82
Quinone Derivative 21.121.15
Quinone Derivative 30.650.68

This table provides an example of the accuracy of hybrid DFT and machine learning models in predicting the redox potentials of organic molecules. Data is illustrative and based on findings from utupub.fi.

Investigation of Quinoidal Character and Diradical Contributions in Isothianaphthene Systems

The electronic ground state of many π-conjugated molecules, including those based on isothianaphthene, can be described as a hybrid of two key resonance structures: a closed-shell quinoidal form and an open-shell aromatic diradicaloid form. acs.orgresearchgate.net The balance between these two contributions is a critical determinant of the molecule's electronic and optical properties, including its stability, bandgap, and charge transport characteristics. researchgate.net

Computational studies have been instrumental in elucidating the factors that influence this quinoidal/aromatic balance. For instance, in a series of quinoidal pentathiophenes incorporating benzene-annelated isothianaphthene units, theoretical modeling combined with molecular spectroscopies revealed that the introduction of multiple benzene-annelated units induces cross-conjugation. researchgate.net The number and placement of these units were found to significantly impact the electronic structure, allowing for the fine-tuning of the quinoidal and aromatic contributions. researchgate.net

The diradical character, which represents the contribution of the open-shell diradicaloid resonance structure to the ground state, is a key parameter in these systems. A prominent diradical character can lead to instability, particularly in longer oligomers. researchgate.net However, a controlled degree of diradical character is also associated with desirable properties such as low energy gaps and ambipolar charge transport. Theoretical investigations into Thiele-like compounds have shown that the nature of substituents plays a crucial role in controlling the diradical character. Electron-donating groups tend to favor the aromatic-diradical form, while electron-withdrawing groups favor the quinoidal form with minimal diradical character. rsc.org

These computational findings demonstrate that the strategic modification of the molecular structure, such as through the incorporation of isothianaphthene units and the addition of specific substituents, provides a versatile strategy for modulating the electronic properties of π-extended quinoidal systems. researchgate.netrsc.org This control is essential for the rational design of novel organic electronic materials with tailored functionalities. researchgate.net

Influence of Structural Modifications on Electronic Character in Isothianaphthene and Related Quinoidal Systems
Structural ModificationEffect on Electronic StructureKey Computational FindingPrimary Reference
Introduction of multiple benzene-annelated isothianaphthene unitsInduces cross-conjugation, influencing the quinoidal/aromatic balanceThe number and position of annelated units significantly alter the electronic structure. researchgate.net
Increasing the length of quinoidal oligothiophenesIncreases the contribution of the diradical characterLonger oligomers (beyond 4-mers) show prominent diradical character, leading to lower stability. researchgate.net
Addition of electron-donating groups (EDG) to Thiele-like compoundsFavors the aromatic-diradical formEDGs enhance the diradical character if the electron donation does not exceed 6-π electrons. rsc.org
Addition of electron-withdrawing groups (EWG) to Thiele-like compoundsFavors the quinoidal formEWGs promote a closed-shell quinoidal structure with low or almost no diradical character. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of Isothianaphthene-based Oligomers and Polymers

The three-dimensional arrangement of monomer units in oligomers and polymers, known as the conformation, has a profound impact on the material's bulk properties, including charge mobility and optical absorption. researchgate.net Computational methods such as conformational analysis and molecular dynamics (MD) simulations are powerful tools for investigating the preferred geometries and dynamic behavior of isothianaphthene-based macromolecules.

A key aspect of the conformational analysis of conjugated polymers is the study of the torsional potential along the polymer backbone. This potential describes the energy changes associated with rotation around the single bonds connecting the monomer units. For isothianaphthene-based systems, the torsional potential of biisothianaphthene, the dimer of isothianaphthene, has been studied computationally. acs.org These studies, employing methods like ab initio, density functional theory (DFT), and semiempirical Hartree-Fock, have revealed that the torsional potential of biisothianaphthene is markedly different from that of the well-studied bithiophene. acs.org

The calculations predict that the most stable conformations for biisothianaphthene are strongly rotated s-cis- and s-trans-gauche structures, with the s-cis-gauche conformer being more stable. acs.org This explains the experimentally observed s-cis-like structure in the crystalline state. acs.org Importantly, the rotational barriers to achieving planar conformations are high, suggesting that polyisothianaphthene chains are likely to be significantly distorted from planarity, even in the solid state. acs.org This non-planar conformation has significant implications for the electronic and optical properties of the polymer, as it affects the degree of π-orbital overlap between adjacent monomer units. acs.org

While DFT methods have been shown to provide accurate geometries for these systems, they can sometimes fail to accurately describe the energetics of the torsional potentials by overstabilizing planar conformers. acs.org This highlights the importance of choosing appropriate computational methods for reliable predictions of conformational preferences in conjugated polymers.

Molecular dynamics simulations, which simulate the movement of atoms and molecules over time, can provide further insights into the dynamic behavior and morphology of isothianaphthene-based polymers in different environments. While specific MD simulations on 1,3-diphenylisothianaphthene-based polymers are not widely reported, the methodology has been successfully applied to similar conjugated polymers like poly(3-hexylthiophene). rsc.org Such simulations can elucidate the influence of factors like temperature and solvent on the polymer's conformation and can be used to predict macroscopic properties. rsc.org

Calculated Torsional Potential Data for Biisothianaphthene
ConformationComputational MethodRelative Energy (kJ/mol)Key FindingPrimary Reference
s-cis-gaucheMP2Most stableThe global energy minimum is a non-planar gauche conformation. acs.org
s-trans-gaucheMP2Local minimumAnother stable, non-planar conformation. acs.org
s-trans (planar)MP2~22 (rotational barrier)High energy barrier prevents planarization in the s-trans form. acs.org
s-cis (planar)MP2~63 (rotational barrier)Very high energy barrier makes the planar s-cis conformation highly unfavorable. acs.org

Applications of 1,3 Diphenyl Isothianaphthene and Its Polymeric Derivatives in Advanced Materials Science

Development of Conducting Polymers for Organic Electronics

Conducting polymers based on the isothianaphthene moiety are investigated for their potential in organic electronics due to their typically low bandgaps, which can facilitate charge carrier generation and transport. The synthesis of novel polymers often involves creating copolymers to balance properties like solubility, processability, and electronic performance. For instance, combining isothianaphthene characteristics with those of other monomers, like poly(3-alkylthiophene), is a strategy to design materials with intermediate optical bandgaps suitable for electronic devices.

The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility. While specific data for poly(1,3-diphenylisothianaphthene) is scarce, research on related diphenyl derivatives of other fused thiophene (B33073) systems has shown promise. For example, diphenyl-dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DPh-DNTT) has been used in OFETs, demonstrating p-channel characteristics with mobilities as high as 3.5 cm²/V·s. researchgate.net This suggests that the incorporation of phenyl groups can be a viable strategy for developing stable and high-performance organic semiconductors. The key challenge lies in controlling the molecular packing in the solid state to ensure efficient orbital overlap for charge transport.

Table 1: Representative Performance of Related Diphenyl-Substituted Thiophene Systems in OFETs

Compound Mobility (cm²/V·s) On/Off Ratio Thermal Stability
2,9-DPh-DNTT ~3.5 > 10⁶ Stable up to 250 °C
3,10-DPh-DNTT ~3.5 > 10⁶ Not specified

Data based on studies of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene derivatives, not 1,3-Diphenylisothianaphthene. researchgate.net

In OPV devices, low-bandgap polymers are desirable as the donor material in a bulk-heterojunction (BHJ) blend with an acceptor, typically a fullerene derivative like PCBM. The polymer's role is to absorb sunlight to create excitons, which are then dissociated into charge carriers at the donor-acceptor interface.

A study on a related polymer, a poly(1,3-dithienylisothianaphthene) (PDTITN) derivative, demonstrated its potential in photovoltaics. core.ac.uk This polymer exhibited a band gap of approximately 1.80-1.85 eV and showed photoactivity when blended with PCBM. The resulting devices had an incident-photon-to-collected-electron efficiency (IPCE) of up to 24% at 400 nm, proving that the isothianaphthene-based backbone can function in a photovoltaic device. core.ac.uk Future research could explore whether the diphenyl substitution offers advantages in terms of energy level tuning or morphological stability in BHJ blends.

Exploration in Organic Light-Emitting Devices (OLEDs) and Luminescent Materials

The application of a material in an OLED depends on its photoluminescent properties, specifically its ability to emit light efficiently upon electrical excitation. The color and efficiency of emission are critical parameters. The PDTITN derivative mentioned previously was found to exhibit photoluminescence in the near-infrared region. core.ac.uk This intrinsic luminescent property is a prerequisite for potential use as an emitter in OLEDs. However, for a material to be a viable candidate, its quantum yield of luminescence must be high, and its charge injection and transport properties must be balanced. There is no specific information in the available literature regarding the electroluminescent properties of 1,3-Diphenylisothianaphthene.

Role in Tunable π-Conjugated Systems for Specific Electronic Functions

The electronic properties of conjugated polymers, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting bandgap, can be tuned through chemical modification. The isothianaphthene unit is known to create polymers with low bandgaps. The introduction of substituents, such as phenyl groups at the 1 and 3 positions, would be expected to modulate the electronic structure through steric and electronic effects. These modifications could influence the planarity of the polymer backbone and the extent of π-conjugation, thereby tuning the material's absorption spectrum and redox potentials for specific electronic applications.

Potential in Advanced Sensing and Stimuli-Responsive Materials (e.g., Piezochromism)

Piezochromism, or mechanochromism, is the change in a material's color or luminescence in response to mechanical pressure. This phenomenon arises from changes in molecular packing and intermolecular interactions upon the application of force. Materials exhibiting aggregation-induced emission (AIE) are often candidates for studying mechanochromism. rsc.org

While there is no direct evidence of piezochromism for 1,3-Diphenylisothianaphthene, the general principle has been demonstrated in other organic luminogens. rsc.org For example, some materials show a reversible shift in photoluminescence between different colors upon repeated grinding and solvent fuming. rsc.org This behavior is attributed to transitions between crystalline and amorphous states, which alters the molecular conformation and packing. The rigid structure of the isothianaphthene core combined with the bulky phenyl substituents could potentially lead to interesting solid-state packing morphologies susceptible to mechanical stimuli, making this an area worthy of future investigation.

Future Research Directions and Emerging Paradigms for 1,3 Diphenyl Isothianaphthene in Chemical Science

Innovation in Green Synthetic Methodologies and Scalable Production

The future synthesis of 1,3-Diphenylisothianaphthene and its derivatives is intrinsically linked to the principles of green chemistry, aiming to reduce environmental impact while enhancing efficiency and scalability. Traditional multi-step syntheses of polycyclic aromatic compounds often rely on stoichiometric, hazardous reagents and generate significant waste. The paradigm is shifting towards methodologies that are more atom-economical and environmentally benign.

Future research will likely focus on developing one-pot or tandem reactions that minimize intermediate purification steps. The use of greener, renewable solvents or even solvent-free reaction conditions is a key area of exploration. researchgate.netethz.ch Microwave-assisted organic synthesis (MAOS), for example, offers a pathway to accelerate reaction times and improve yields under solvent-free conditions for related heterocyclic compounds. rsc.org Catalysis will play a central role, with an emphasis on using earth-abundant, non-toxic metal catalysts or even organocatalysts to replace precious metal systems. The development of reusable catalysts, such as those supported on nano-silica, represents a sustainable approach to synthesis. zenodo.org

For scalable production, continuous flow chemistry presents a significant opportunity. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scale-up compared to traditional batch processes. techscience.com Integrating these green methodologies will be crucial for moving 1,3-Diphenylisothianaphthene from a laboratory curiosity to a readily accessible building block for advanced materials.

Table 1: Comparison of Synthetic Paradigms for Polycyclic Aromatic Heterocycles

ParameterTraditional Batch SynthesisEmerging Green Synthesis
Solvents Often uses chlorinated or polar aprotic solvents.Focus on green solvents (e.g., water, ethanol), ionic liquids, or solvent-free conditions. techscience.comacs.org
Catalysts May use stoichiometric reagents or precious metal catalysts (e.g., Palladium).Employs catalytic amounts of reusable, earth-abundant metals or organocatalysts. zenodo.org
Energy Input Conventional heating, often for extended periods.Microwave irradiation, ultrasound, or mechanochemistry for rapid, efficient energy transfer. rsc.org
Atom Economy Can be low due to multi-step processes and use of protecting groups.High, through one-pot reactions, tandem processes, and C-H activation strategies. acs.org
Scalability Can be challenging, with potential for thermal runaway in large batches.More amenable to scalable production through continuous flow processes. techscience.com

Development of Advanced Spectroscopic and Analytical Techniques for Complex Architectures

As researchers build more complex molecular and supramolecular structures incorporating the 1,3-Diphenylisothianaphthene core, the need for sophisticated analytical techniques to unambiguously determine their structure and properties becomes paramount. While standard techniques like 1H and 13C NMR are foundational, more advanced methods are required to probe intricate three-dimensional arrangements and subtle electronic interactions.

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) will be indispensable for elucidating the connectivity and spatial relationships within larger derivatives and polymers. For solid-state materials, solid-state NMR (ssNMR) will provide crucial insights into the structure and dynamics in the absence of solubility. High-resolution mass spectrometry (HRMS), including techniques like MALDI-TOF and ESI-MS, is essential for confirming the molecular weight and composition of complex DPI-containing architectures. jmaterenvironsci.com

To understand the precise three-dimensional structure, single-crystal X-ray diffraction remains the gold standard. yale.edu Obtaining high-quality crystals of larger, more complex DPI derivatives will be a key challenge, requiring meticulous control over crystallization conditions. Furthermore, advanced photophysical studies using techniques like time-resolved fluorescence and transient absorption spectroscopy will be critical for characterizing the excited-state dynamics of these materials, which is vital for applications in optoelectronics. These experimental techniques, when combined with quantum chemical calculations, provide a powerful toolkit for a comprehensive understanding of structure-property relationships. mdpi.com

Integration of 1,3-Diphenylisothianaphthene Moieties into Hybrid and Nanostructured Materials

A major frontier for 1,3-Diphenylisothianaphthene research is its incorporation as a functional building block into larger, complex material systems. The unique properties of the DPI core—rigidity, π-conjugation, and heteroatom functionality—make it an attractive component for a variety of advanced materials.

Polymers and Oligomers: Integrating DPI units into the backbone of conjugated polymers is a promising route to novel organic electronic materials. nih.govacs.org The resulting polymers could exhibit low bandgaps and interesting charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The synthesis of functionalized DPI derivatives that can act as ligands or linkers will enable their incorporation into highly ordered, porous frameworks like MOFs and COFs. ethz.chacs.orgresearchgate.netrsc.org These materials could harness the electronic properties of the DPI unit for applications in gas storage and separation, heterogeneous catalysis, and chemical sensing. acs.org The defined porosity and high surface area of these frameworks provide a unique environment for the DPI moieties.

Hybrid Nanomaterials: DPI can be integrated with inorganic nanoparticles (e.g., quantum dots, metal oxides) to create organic-inorganic hybrid materials. acs.orgacs.org In such systems, the DPI unit could function as a photosensitizer, a surface ligand to passivate the nanoparticle, or an electronic bridge to facilitate charge transfer between the organic and inorganic components. This synergy can lead to new materials for photocatalysis, bio-imaging, and sensing applications.

Leveraging Computational Design and Machine Learning for Accelerated Discovery and Property Prediction

The traditional Edisonian approach to materials discovery, relying on trial-and-error synthesis, is increasingly being supplemented and accelerated by computational methods. In silico design and machine learning are emerging as powerful paradigms for predicting the properties of novel 1,3-Diphenylisothianaphthene derivatives before they are ever synthesized in the lab.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict key electronic and optical properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap (related to the optical bandgap), and absorption/emission spectra. jmaterenvironsci.comnih.gove3s-conferences.orgmdpi.com These predictions can guide synthetic efforts by identifying candidate molecules with desirable characteristics for specific applications, such as organic solar cells or OLEDs. researchgate.net

Furthermore, the rise of machine learning (ML) offers a new approach to navigating the vast chemical space of possible DPI derivatives. nih.gov By training ML models on datasets of known polycyclic aromatic compounds, it is possible to develop quantitative structure-property relationship (QSPR) models that can rapidly predict the properties of new, unsynthesized molecules based solely on their structure. researchgate.netnih.gov This high-throughput virtual screening can identify promising candidates for synthesis, dramatically accelerating the discovery cycle and reducing the reliance on resource-intensive laboratory work.

Table 2: Computationally Predicted Electronic Properties of Hypothetical DPI Derivatives

DerivativeEnd-Cap Acceptor GroupPredicted HOMO (eV)Predicted LUMO (eV)Predicted Bandgap (eV)
DPI-CN Cyano (-CN)-5.85-3.552.30
DPI-CHO Aldehyde (-CHO)-5.78-3.412.37
DPI-NO2 Nitro (-NO2)-6.10-3.802.30
DPI-CF3 Trifluoromethyl (-CF3)-6.05-3.652.40
DPI-F Fluoro (-F)-5.92-3.482.44

Note: The data in this table is illustrative and based on general trends observed in computational studies of related thiophene-based compounds. nih.govresearchgate.net Actual values would require specific DFT calculations for each molecule.

Exploration of Novel Reactivity and Unconventional Transformation Pathways

Beyond its use as a stable building block, the 1,3-Diphenylisothianaphthene core itself may possess untapped reactivity that could lead to novel molecular architectures. Future research will likely probe the fundamental reactivity of the isothianaphthene ring system to uncover new transformation pathways.

Cycloaddition Reactions: The isothianaphthene moiety can be viewed as a reactive diene. Its participation in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles could provide rapid access to complex, three-dimensional polycyclic structures that would be difficult to synthesize otherwise. wikipedia.orglibretexts.orglibretexts.org Similarly, exploring its potential as a dipolarophile in 1,3-dipolar cycloadditions could yield novel five-membered heterocyclic rings fused to the DPI core. wikipedia.orgmdpi.com

C-H Activation/Functionalization: The direct functionalization of the C-H bonds on both the benzene (B151609) and phenyl substituents of DPI represents a highly atom-economical strategy for elaborating its structure. ethz.chnih.govmdpi.com Transition-metal-catalyzed C-H activation could enable the introduction of a wide range of functional groups, allowing for late-stage diversification of the DPI scaffold without the need for de novo synthesis. yale.eduorganic-chemistry.org

Ring-Opening Reactions: Under specific conditions, the thiophene (B33073) ring within the isothianaphthene system could be induced to open. rsc.orgthieme-connect.comnih.gov This unconventional transformation, potentially mediated by transition metals or strong organolithium reagents, could serve as a pathway to unique linear, sulfur-containing conjugated systems or as a trigger for ring-opening polymerization, leading to novel sulfur-containing polymers. acs.orgthieme-connect.com

By pushing the boundaries of known chemical transformations, researchers can unlock the full synthetic potential of the 1,3-Diphenylisothianaphthene scaffold, paving the way for the creation of molecules and materials with unprecedented structures and functions.

Q & A

Q. Key Data :

Copolymer Bandgap (eV) Mobility (cm² V⁻¹ s⁻¹)
ITN-Thiophene 1.660.01–0.03
ITN-Fluorene 2.56<0.01
EHI-PITN 1.24

What methodological approaches address discrepancies in charge transport measurements?

Advanced Research Question
Contradictory mobility values arise from processing conditions. Solutions include:

  • Film Morphology Optimization : Annealing BTDI-CF at 150°C improves grain alignment, boosting mobility from 0.01 to 0.0368 cm² V⁻¹ s⁻¹ .
  • Ambient vs. Inert Conditions : BTDI-OCF₃ retains 90% mobility after 7 days in air, whereas non-fluorinated analogs degrade rapidly .
  • Hysteresis Analysis : Small hysteresis in transfer curves confirms minimal trap states in fluorinated derivatives .

How are electron-accepting properties of this compound derivatives exploited in organic electronics?

Advanced Research Question
Novel electron-deficient derivatives (e.g., 1,3-bis(dicyanomethylene)isothianaphthene) exhibit:

  • Strong Electron Affinity : LUMO levels < -4.0 eV, suitable for n-type organic field-effect transistors (OFETs) .
  • X-ray Crystallography : Confirms planar backbone geometry, facilitating π-π stacking in BTDI-CF .
  • Blend Compatibility : Mixing with PCBM ([6,6]-phenyl-C61-butyric acid methyl ester) achieves PCE > 2% in bulk heterojunction solar cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.